7-Fluoroindolizine
Description
Historical Development of Indolizine (B1195054) Chemistry
The journey into the chemistry of indolizine, a heterocyclic aromatic compound, began in 1890 when Italian chemist Angeli first prepared an imine-anhydride of pyrroylpyruvic acid. jbclinpharm.org He proposed the name "pyrindole" for the parent base. jbclinpharm.org However, it was not until 1912 that the first synthesis of indolizine was reported by Scholtz. jbclinpharm.orgusp.br He achieved this by treating 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures, yielding a product he named "picolide," which upon hydrolysis, gave the indolizine. jbclinpharm.orgijettjournal.org The structure of "picolide" was later identified as 1,3-diacetylindolizine by Tshitschibabin and Stepanow in 1929, and the Scholtz reaction became a more widely used method for synthesizing indolizines. jbclinpharm.org
Another significant milestone in indolizine synthesis is the Tschitschibabin reaction, developed in 1927, which involves the ring closure of quaternary pyridinium (B92312) halides and is particularly useful for preparing 2-alkyl- or 2-arylindolizines. researchgate.netbeilstein-journals.org Throughout the 20th century, various other synthetic approaches were developed, including 1,3-dipolar cycloaddition reactions, which were first utilized for indolizine synthesis in 1961 by Boekelheide and Fahrenholtz. jbclinpharm.orgjbclinpharm.org This method involves the reaction of pyridinium ylides with electron-deficient alkynes or alkenes. ijettjournal.org
Further advancements in the synthesis of indolizines have continued into the 21st century, with a focus on developing more efficient and environmentally friendly methods. These include metal-catalyzed reactions, such as those using copper, palladium, and gold, as well as green chemistry techniques like microwave irradiation and sonication. ijettjournal.orgderpharmachemica.com The development of these new methodologies has been driven by the growing interest in the diverse biological activities and material science applications of indolizine derivatives. chim.itrsc.org
Significance of Indolizine Core in Organic Synthesis and Functional Materials
The indolizine core is a privileged scaffold in organic synthesis due to its unique structural and electronic properties. chim.it As a π-electron-rich aromatic system, it readily undergoes electrophilic substitution, primarily at the C-1 and C-3 positions. worktribe.com This reactivity allows for the introduction of a wide variety of functional groups, making the indolizine nucleus a versatile building block for the synthesis of more complex molecules. chim.it The development of numerous synthetic strategies, including multicomponent reactions and C-H activation/metalation approaches, has further expanded the accessibility and diversity of substituted indolizine derivatives. chim.itworktribe.com
Beyond its role in synthetic methodology, the indolizine framework is a key component in a range of functional materials. rsc.org A significant area of application is in the field of optoelectronics, where the inherent fluorescence of the indolizine core is exploited. chim.itrsc.org Substituted indolizines have been developed as fluorescent probes for sensing pH and detecting volatile organic compounds and lipid droplets. chim.it They also serve as organic sensitizers in dye-sensitized solar cells and as components of photoresponsive materials. chim.it The ability to tune the emission properties of indolizines through structural modifications has led to the development of dyes that emit across the visible spectrum, including into the deep red region. rsc.org Furthermore, some indolizine derivatives have been investigated for their use as fabric brightening agents and photographic sensitizers. jbclinpharm.org
Role of Fluorine in Modulating Chemical Properties and Reactivity of Heterocycles
The introduction of fluorine atoms into heterocyclic compounds can profoundly influence their chemical and physical properties, as well as their reactivity. Fluorine is the most electronegative element and has a small van der Waals radius. These characteristics lead to several key effects when fluorine is incorporated into a molecule.
One of the primary roles of fluorine is to alter the electronic properties of the heterocyclic ring. The strong electron-withdrawing nature of fluorine, through the inductive effect, can decrease the electron density of the aromatic system. This can make the heterocycle less susceptible to electrophilic attack and more prone to nucleophilic substitution. The position of the fluorine atom on the ring is crucial in determining the extent and nature of this electronic modulation.
Furthermore, the presence of fluorine can significantly impact the lipophilicity of a molecule. While a single fluorine atom may have a minor effect, the introduction of a trifluoromethyl (CF3) group, for instance, can substantially increase lipophilicity. This property is critical in the design of biologically active molecules, as it affects their ability to cross cell membranes and interact with biological targets.
Fluorine can also influence the conformation of a molecule and participate in non-covalent interactions, such as hydrogen bonding and halogen bonding. The C-F bond can act as a weak hydrogen bond acceptor, and in certain contexts, fluorine can engage in orthogonal multipolar interactions. These subtle interactions can play a significant role in molecular recognition and binding affinity.
In terms of reactivity, the introduction of fluorine can block metabolic pathways. The C-F bond is exceptionally strong and stable, making it resistant to cleavage by metabolic enzymes. This "metabolic blocking" is a common strategy in drug design to enhance the metabolic stability and bioavailability of a compound.
Current State of Research on Fluoroindolizine Compounds
Research into fluoroindolizine compounds is an active and evolving area within the broader field of indolizine chemistry. Scientists are exploring the synthesis of various fluoro-substituted indolizine derivatives and investigating how the position and number of fluorine atoms affect their properties and potential applications.
A key focus of current research is the development of novel synthetic methodologies to access these fluorinated heterocycles. This includes the use of fluorinated building blocks in classical indolizine syntheses, as well as the development of late-stage fluorination techniques to introduce fluorine into a pre-formed indolizine core. These methods aim to provide efficient and regioselective access to a wide range of fluoroindolizine analogues.
The photophysical properties of fluoroindolizines are another area of significant interest. Researchers are studying how fluorine substitution influences the absorption and emission spectra, quantum yields, and fluorescence lifetimes of these compounds. The goal is to design novel fluorophores with tailored optical properties for applications in areas such as bioimaging, sensing, and organic light-emitting diodes (OLEDs).
In the realm of medicinal chemistry, the introduction of fluorine into the indolizine scaffold is being explored as a strategy to enhance the biological activity and pharmacokinetic properties of these compounds. The unique properties of fluorine, such as its ability to modulate lipophilicity, metabolic stability, and binding affinity, make it an attractive element for drug design. Consequently, fluoroindolizine derivatives are being synthesized and evaluated for a range of potential therapeutic applications.
Scope and Objectives of Research on 7-Fluoroindolizine
The specific focus on this compound within the broader class of fluoroindolizine compounds is driven by the desire to systematically understand the influence of fluorine substitution at a defined position on the indolizine core. The primary objectives of research on this compound are to:
Develop efficient and selective synthetic routes to this compound and its derivatives. This involves exploring various synthetic strategies, optimizing reaction conditions, and scaling up the synthesis to provide sufficient material for further studies.
Characterize the physicochemical properties of this compound. This includes a detailed analysis of its structural, electronic, and spectroscopic properties through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling.
Investigate the photophysical characteristics of this compound. This involves a comprehensive study of its absorption and fluorescence properties, including the determination of quantum yields and lifetimes, to assess its potential as a functional fluorophore.
Explore the reactivity of the this compound core. This includes studying its behavior in various chemical transformations, such as electrophilic substitution and metal-catalyzed cross-coupling reactions, to understand how the fluorine atom at the 7-position influences its reactivity compared to the parent indolizine.
Evaluate the potential applications of this compound and its derivatives. Based on the understanding of its properties, researchers aim to identify and develop potential applications in areas such as materials science, medicinal chemistry, and chemical biology.
By focusing on this specific isomer, researchers can gain valuable insights into the structure-property relationships of fluoroindolizines, which can guide the future design of novel functional molecules with tailored properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FN |
|---|---|
Molecular Weight |
135.14 g/mol |
IUPAC Name |
7-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |
InChI Key |
GNKJTJOVHFYZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoroindolizine and Its Derivatives
Classical Approaches to Indolizine (B1195054) Ring System Construction
The foundational methods for constructing the bicyclic indolizine skeleton are diverse, generally relying on the formation of the five-membered pyrrole (B145914) ring fused to a pre-existing pyridine (B92270) ring. Key strategies include cycloaddition reactions, intramolecular cyclizations, and multicomponent reactions.
One of the most widely utilized methods for indolizine synthesis is the 1,3-dipolar cycloaddition reaction. rsc.org This approach typically involves the reaction of a pyridinium (B92312) ylide, serving as a 1,3-dipole, with a dipolarophile, which is usually an activated alkene or alkyne. rsc.orgorganic-chemistry.org The pyridinium ylides are often generated in situ from the corresponding pyridinium salts. organic-chemistry.orgacs.org
The reaction proceeds via an initial [3+2] cycloaddition to form a primary cycloadduct, which then undergoes aromatization, often through oxidation or elimination, to yield the stable indolizine ring system. organic-chemistry.orgacs.org For instance, pyridinium N-methylides generated from N-(carboxymethyl)pyridinium halides react with electron-deficient alkenes in the presence of an oxidant like manganese dioxide (MnO2) to produce 3-unsubstituted indolizines. organic-chemistry.org Similarly, a copper-catalyzed, solvent-free method involves the 1,3-dipolar cycloaddition of a pyridinium ylide with an alkenoic acid, followed by oxidative decarboxylation and dehydrogenative aromatization. organic-chemistry.org
The versatility of this method allows for the synthesis of a wide range of substituted indolizines by varying the substituents on both the pyridinium ylide and the dipolarophile. rsc.orgacs.org However, a significant challenge, particularly with substituted pyridinium rings, is achieving high regioselectivity, as the reaction can produce mixtures of C6- and C8-substituted indolizine isomers. acs.org
Table 1: Examples of 1,3-Dipolar Cycloaddition for Indolizine Synthesis
| 1,3-Dipole Precursor | Dipolarophile | Key Reagents/Catalyst | Outcome | Reference |
|---|---|---|---|---|
| Pyridinium ylide (from pyridine, methyl ketone) | Alkenoic acid | CuBr, O2 (atmosphere) | Copper-catalyzed bromination, cycloaddition, oxidative decarboxylation, and aromatization. | organic-chemistry.org |
| N-(carboxymethyl)pyridinium halides | Electron-deficient alkenes | MnO2 | Formation of 3-unsubstituted indolizines. | organic-chemistry.org |
| Pyridinium salt | Zwitterionic ketenimine | None (Transition-metal-free) | [3+2] cycloaddition followed by tautomerization and aromatization. | acs.org |
| Mesoionic 1,3-dipole (from 2-bromopyridine, imine, CO) | Alkyne | Palladium catalyst | Multicomponent reaction involving in situ dipole generation and subsequent cycloaddition. | mcgill.ca |
Intramolecular cyclization represents another powerful strategy for synthesizing the indolizine core. These methods involve constructing a suitably functionalized pyridine derivative that can undergo a ring-closing reaction to form the fused five-membered ring. Transition-metal catalysis is frequently employed to facilitate these transformations.
Palladium-catalyzed reactions are prominent in this category. For example, a tandem one-pot, Pd-catalyzed cross-coupling reaction followed by cycloisomerization of an allenylpyridine intermediate has been reported for the direct formation of indolizines. rsc.org Another approach involves a palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides, which proceeds via a 5-endo-dig cyclization. organic-chemistry.org Furthermore, Gevorgyan and colleagues developed a palladium-catalyzed carbopalladation/cyclization cascade to create polycyclic fused heterocycles based on the indolizine skeleton. rsc.org
Gold and copper catalysts are also effective. Au-catalyzed cycloisomerization of 2-substituted pyridines can proceed through an alkyne-vinylidene isomerization followed by a 1,2-migration to yield indolizines. rsc.org Copper-catalyzed methods include the cyclization of 2-(2-enynyl)pyridines in the presence of a nucleophile. rsc.org These intramolecular strategies offer a high degree of control over the substitution pattern of the final product.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide a highly efficient and atom-economical route to complex molecules like indolizines. ynu.edu.cnacs.org These reactions are prized for their ability to rapidly generate molecular diversity from simple starting materials. mcgill.caacs.org
A notable example is a one-pot, three-component coupling of pyrrole-2-carboxaldehyde, an alkyne, and a substituted methyl bromide, which offers a facile and regiospecific approach to indolizines. acs.org Another MCR involves the reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols under solvent- and metal-free conditions, highlighting the green chemistry potential of such methods. acs.org Palladium-catalyzed MCRs have also been developed, such as the reaction between 2-bromopyridines, imines, carbon monoxide, and alkynes to generate a wide variety of substituted indolizines. mcgill.ca The efficiency of MCRs often stems from the in-situ generation of reactive intermediates, such as pyridinium ylides, which then participate in subsequent cycloaddition or cyclization steps. organic-chemistry.orgynu.edu.cn
Regioselective Synthesis of 7-Fluoroindolizine
The synthesis of specifically this compound requires precise control over the placement of the fluorine atom. This is typically achieved by incorporating fluorine into one of the precursors before the ring-forming annulation step, rather than by direct fluorination of the pre-formed indolizine ring, which often lacks regioselectivity.
The most common strategy for synthesizing this compound involves the use of a pyridine ring that is already fluorinated at the 4-position (which becomes the 7-position of the indolizine). Therefore, the synthesis of 4-fluoropyridine (B1266222) and its derivatives is the critical first step.
One effective method for creating substituted indolizines involves the reaction of 2-fluoro-3-methylpyridine with arylaldehydes. rsc.org While this specific reaction leads to 7-azaindoles and azaindolines, the principle of using a fluorinated pyridine as a foundational building block is directly applicable. rsc.org The fluorine atom is carried through the reaction sequence to its final position in the heterocyclic product.
For cycloaddition approaches, a 4-fluoropyridinium salt would be the key precursor. This salt can be reacted with a suitable partner to form a 4-fluoropyridinium ylide. This fluorinated ylide then acts as the 1,3-dipole in a subsequent cycloaddition reaction. The stability and reactivity of such fluorinated ylides are crucial for the success of the synthesis.
Table 2: Precursor Strategies for Fluorinated Heterocycles
| Precursor | General Reaction Type | Target Ring System | Principle of Fluorine Incorporation | Reference |
|---|---|---|---|---|
| 2-Fluoro-3-methylpyridine | Domino Reaction with Aldehyde | 7-Azaindole / 7-Azaindoline | Fluorine is pre-installed on the pyridine ring and retained in the final product. | rsc.org |
| 4-Substituted Pyridines | 1,3-Dipolar Cycloaddition | Fluorinated Indolizines | Generation of a difluorocarbene which forms a difluoromethylide with the pyridine precursor. | researchgate.net |
| N-CH2CF3 pyridinium salt | Cycloaddition | Indolizines with CF3 group | The trifluoromethyl group is part of the pyridinium salt precursor. | researchgate.net |
Once a 4-fluorinated pyridine precursor is obtained, the subsequent annulation reaction must be controlled to ensure the formation of the indolizine ring without loss or migration of the fluorine atom. The choice of reaction conditions and partners is critical.
In the context of 1,3-dipolar cycloadditions, the reaction of a 4-fluoropyridinium ylide with an alkyne or alkene dipolarophile would lead directly to the this compound skeleton. The regiochemistry of the cycloaddition is determined by the electronic and steric properties of both the ylide and the dipolarophile. For example, the cycloaddition of unsymmetrical pyridinium ylides with methyl propiolate has been studied to understand site selectivity. dntb.gov.ua By starting with a symmetrically substituted dipolarophile (e.g., dimethyl acetylenedicarboxylate), the ambiguity of addition is removed, ensuring the fluorine remains at the 7-position. researchgate.net
Similarly, intramolecular cyclization of a precursor derived from 4-fluoropyridine would also fix the fluorine at the desired position. For instance, attaching an alkynyl group at the 2-position of 4-fluoropyridine would create a substrate for a transition-metal-catalyzed cycloisomerization, which would predictably yield the this compound product. The robustness of the C-F bond under the catalytic conditions is a key consideration for the success of this approach. rsc.orgacs.org
Modern and Advanced Synthetic Transformations
The synthesis of this compound and its analogs has been significantly advanced by the advent of modern catalytic systems, enabling efficient and selective bond formations that were previously challenging. These methods offer advantages in terms of yield, substrate scope, and functional group tolerance.
Metal-Catalyzed C-C and C-N Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the indolizine framework and the introduction of various substituents. Palladium, copper, and rhodium complexes have been instrumental in forging crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have been widely employed in the synthesis of indolizine derivatives. These reactions typically involve the coupling of a functionalized pyridine precursor with a suitable coupling partner. For instance, a 2-halopyridine bearing a fluorine atom at the 4-position can be coupled with an alkyne under Sonogashira conditions, followed by an intramolecular cyclization to yield the this compound core.
Copper-catalyzed reactions, particularly the Ullmann condensation and Chan-Lam coupling, provide effective methods for C-N bond formation, a key step in many indolizine syntheses. These reactions are often used to construct the pyrrole ring of the indolizine system by coupling a pyridine derivative with a suitable nitrogen-containing nucleophile.
The following table summarizes representative metal-catalyzed reactions for the synthesis of functionalized indolizine cores, which are foundational to the synthesis of this compound.
| Catalyst/Ligand | Reactant 1 | Reactant 2 | Product Type | Reference |
| Pd(PPh₃)₄/CuI | 2-Amino-3-iodopyridine | Terminal Alkyne | 2-Substituted 7-azaindole | N/A |
| CuI/1,10-phenanthroline | N-(2-pyridinyl)enaminone | - | Multisubstituted imidazo[1,2-a]pyridine | N/A |
C-H Functionalization Approaches to this compound
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis and derivatization of heterocyclic compounds. Rhodium catalysis has been particularly successful in the regioselective activation of C-H bonds in indolizine precursors. For the synthesis of this compound derivatives, a plausible strategy involves the rhodium-catalyzed C-H activation of a pre-fluorinated pyridine or pyrrole precursor, followed by annulation with an alkyne or alkene. Directing groups are often employed to control the regioselectivity of the C-H activation, guiding the metal catalyst to a specific C-H bond. While specific examples for this compound are not extensively documented, the principles of rhodium-catalyzed C-H activation on related indolizine and indoline systems provide a clear blueprint for its potential application.
| Catalyst | Substrate | Reagent | Product Type | Reference |
| [Rh(Cp*)Cl₂]₂ | Indoline | Alkyne/Alkenes | 1,7-Fused Indolines | nih.gov |
Note: This table illustrates the potential of Rh(III)-catalyzed C-H functionalization on a related core structure.
Photoredox Catalysis in this compound Synthesis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This technology offers a powerful platform for the synthesis of fluorinated aromatic compounds. In the context of this compound synthesis, photoredox catalysis can be envisioned for either the direct introduction of a fluorine atom or a fluoroalkyl group onto the indolizine core, or for the construction of the heterocyclic ring system itself. For instance, a photocatalyst can mediate the generation of a trifluoromethyl radical from a suitable precursor, which can then be added to an indolizine derivative. Alternatively, tandem photocatalytic fluorination-aromatization processes can be employed, where a radical fluoroalkylation of a non-aromatic precursor is followed by a reaction sequence leading to the formation of the this compound ring.
Flow Chemistry and Green Chemistry Methodologies for Synthesis
The principles of green chemistry, which aim to reduce waste and improve the efficiency of chemical processes, are increasingly being integrated into synthetic methodologies. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, aligns well with these principles. The use of microreactors in flow chemistry offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when dealing with hazardous reagents. These advantages make flow chemistry an attractive approach for the synthesis of this compound, potentially leading to higher yields, shorter reaction times, and a reduced environmental footprint. While specific flow syntheses of this compound are not yet widely reported, the application of flow chemistry to the synthesis of other heterocyclic compounds demonstrates its significant potential in this area.
Derivatization and Functionalization Strategies of the this compound Core
Once the this compound core has been synthesized, further derivatization is often necessary to explore its structure-activity relationships. Electrophilic substitution reactions are a common method for introducing new functional groups onto the electron-rich indolizine ring.
Electrophilic Substitution Reactions
The indolizine ring system is susceptible to electrophilic attack, with the positions on the five-membered pyrrole ring being the most reactive. The fluorine atom at the 7-position, being an electron-withdrawing group, is expected to influence the regioselectivity of electrophilic substitution reactions on the this compound core. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The precise outcome of these reactions on the this compound nucleus would depend on the specific reaction conditions and the directing effects of both the fluorine substituent and the inherent reactivity of the indolizine ring.
| Reaction | Reagents | Expected Product Position |
| Bromination | N-Bromosuccinimide | C1 or C3 |
| Nitration | Nitric Acid/Sulfuric Acid | C1 or C3 |
| Friedel-Crafts Acylation | Acyl Chloride/Lewis Acid | C1 or C3 |
Note: The expected positions are based on the general reactivity of the indolizine ring; experimental verification on the this compound core is required.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental strategy in organic synthesis for the formation of C-N, C-O, and C-S bonds. In the context of heteroaromatic compounds like this compound, these reactions can proceed through different mechanisms, with intramolecular cyclizations being particularly important for the construction of the core ring structure itself.
One prominent pathway to functionalized indolizines involves a cascade reaction sequence that culminates in an intramolecular nucleophilic substitution (SN2) step. nih.gov This process can start with a Michael addition of a pyridine derivative to an activated alkene, followed by tautomerization. The sequence concludes with an intramolecular nucleophilic attack, where the nitrogen of the pyridine ring displaces a leaving group to form the five-membered ring, leading to the indolizine core after an aromatization step. nih.gov
Another relevant transformation is the intramolecular nucleophilic vinylic substitution (SNV). This reaction has been utilized in the synthesis of 5-fluoro-dihydroindolizines, where a photocatalytic coupling first generates a gem-difluoroalkene intermediate. acs.org Subsequently, an intramolecular SNV reaction occurs, in which the pyrrole nitrogen attacks a vinylic carbon, displacing a fluoride (B91410) anion to form the C–N bond and close the ring. acs.org While this example leads to a dihydroindolizine and the fluorine is at a different position, the principle of using nucleophilic substitution to construct the fused heterocyclic system is a key synthetic concept.
Direct intermolecular nucleophilic aromatic substitution (SNAr) on the pre-formed this compound ring is also a theoretical possibility. SNAr reactions typically require an electron-deficient aromatic ring and a good leaving group. The fluorine atom at the C7 position acts as an electron-withdrawing group, which can help to activate the ring system towards nucleophilic attack, particularly at positions ortho and para to other activating groups.
Cross-Coupling Reactions at Various Positions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of heterocyclic compounds. wikipedia.orgnih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance, starting from a halo-substituted this compound precursor. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used cross-coupling method that joins an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.org It is a premier method for forming C(sp²)–C(sp²) bonds, making it ideal for the arylation and heteroarylation of the this compound core. nih.govnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. youtube.comorganic-chemistry.org For instance, a bromo-substituted this compound can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at specific positions on the indolizine ring. nih.gov
Sonogashira Coupling
The Sonogashira coupling is the method of choice for introducing alkynyl functionalities. organic-chemistry.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.orgwikipedia.org Applying this reaction to a halo-7-fluoroindolizine allows for the synthesis of this compound derivatives bearing an alkyne group, which can serve as a versatile handle for further synthetic transformations.
Heck Coupling
The Heck reaction facilitates the formation of carbon-carbon bonds by coupling an alkene with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to introduce alkenyl or substituted vinyl groups onto the this compound nucleus. nih.gov The transformation is catalyzed by a palladium complex and requires a base to complete the catalytic cycle. wikipedia.org
Buchwald-Hartwig Amination
For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is a key methodology. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction forms a C–N bond between an aryl halide and a primary or secondary amine. rug.nljk-sci.com This allows for the synthesis of amino-substituted this compound derivatives, which are valuable precursors for more complex nitrogen-containing heterocycles and other bioactive molecules.
| Cross-Coupling Reaction | Bond Formed | Key Reagents | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl-Aryl, Aryl-Alkyl | Organoboron compound + Aryl/Vinyl Halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |
| Sonogashira Coupling | Aryl-Alkyne | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) complex, Cu(I) salt, Amine Base |
| Heck Coupling | Aryl-Alkene | Alkene + Aryl/Vinyl Halide | Pd(0) complex, Base |
| Buchwald-Hartwig Amination | Aryl-Nitrogen | Amine + Aryl Halide | Pd(0) complex, Bulky Phosphine Ligand, Base |
Introduction of Diverse Functionalities (e.g., alkyl, aryl, heteroaryl, carbonyl groups)
The strategic functionalization of the this compound scaffold with a variety of chemical groups is crucial for tuning its physicochemical properties. This is primarily achieved through the application of the cross-coupling reactions described previously, as well as other modern synthetic methods like direct C-H functionalization. nih.gov
Introduction of Alkyl, Aryl, and Heteroaryl Groups
Aryl and Heteroaryl Groups: The Suzuki-Miyaura coupling is the most prevalent method for installing aryl and heteroaryl moieties. nih.govnih.gov By starting with a bromo- or iodo-substituted this compound, a wide range of commercially available or readily synthesized arylboronic acids can be coupled to generate biaryl structures. researchgate.net
Alkyl Groups: While more challenging, alkyl groups can also be introduced via Suzuki coupling using alkylboron reagents under specific conditions. organic-chemistry.org Furthermore, direct C-H functionalization offers an alternative route where a C-H bond on the indolizine ring is directly converted to a C-Alkyl bond, bypassing the need for a halogenated precursor. nih.gov
Introduction of Other Functional Groups
Alkenyl Groups: The Heck reaction is the primary method for introducing vinyl and substituted vinyl groups onto the this compound core. wikipedia.orgorganic-chemistry.org
Carbonyl Groups: Carbonyl functionalities can be introduced through several methods. Carbonylative coupling reactions, such as a carbonylative Sonogashira reaction, can install an alkynone moiety. researchgate.net Palladium-catalyzed carbonylative multicomponent reactions, involving carbon monoxide, can also be employed to build complex, carbonyl-containing indolizine structures. nih.govscispace.com
| Functional Group | Primary Synthetic Method | Reaction Type |
|---|---|---|
| Aryl / Heteroaryl | Suzuki-Miyaura Coupling | Cross-Coupling |
| Alkyl | Suzuki-Miyaura / C-H Functionalization | Cross-Coupling / Activation |
| Alkynyl | Sonogashira Coupling | Cross-Coupling |
| Alkenyl | Heck Coupling | Cross-Coupling |
| Amino | Buchwald-Hartwig Amination | Cross-Coupling |
| Carbonyl | Carbonylative Coupling | Cross-Coupling |
Mechanistic Investigations of Reactions Involving 7 Fluoroindolizine
Reaction Pathway Elucidation using Spectroscopic Techniques
Spectroscopic methods are indispensable tools for elucidating the intricate steps of chemical reactions. In the context of fluoroindolizine synthesis, techniques such as High-Resolution Mass Spectrometry (HRMS) have been instrumental. For instance, in the synthesis of 2-aminoindolizines from (2-fluoroallyl)pyridinium salts, HRMS analysis successfully identified key reaction intermediates. chemrxiv.org This allowed researchers to distinguish between a proposed elimination-addition pathway and an addition-elimination pathway, as both intermediates for each route were observed. chemrxiv.org
Similarly, in studies involving the synthesis of other heterocyclic compounds, spectroscopic data from infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry have been crucial for confirming the structures of the final products and, in some cases, transient intermediates. researchgate.net The use of these techniques provides a detailed picture of the molecular transformations occurring throughout the reaction.
Isolation and Characterization of Reaction Intermediates
The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. beilstein-journals.orglumenlearning.com While reactive intermediates are often short-lived and present in low concentrations, in some cases, they can be trapped or isolated, particularly under controlled conditions like low temperatures. lumenlearning.com
In the synthesis of disubstituted fluorocyclopropanes for producing electron-rich indolizines, the instability of certain intermediates, such as a monophenyl-substituted cyclopropane-derived 2-N-indolizine, was noted during attempts at isolation. chemrxiv.org This observation, although not a direct isolation, provides valuable information about the reactivity and stability of the intermediates involved. The ability to isolate and characterize an intermediate can definitively confirm its role in the reaction sequence. beilstein-journals.orgallen.in
Kinetic Studies of Key Synthetic Steps
Kinetic studies offer quantitative insights into reaction rates and the factors that influence them, helping to identify the rate-determining step of a reaction. nih.govmdpi.com For instance, in the synthesis of 1,2,3-triazoles from gem-difluoroalkenes and organic azides, a clear trend in reaction rates was observed. beilstein-journals.org Electron-withdrawing groups on the aryl azides were found to facilitate the reaction, leading to faster conversions compared to electron-donating groups. beilstein-journals.org This suggests that the nucleophilicity of the azide (B81097) plays a critical role in the reaction kinetics.
Furthermore, kinetic isotope effect studies, where an atom is replaced by its heavier isotope, can be used to probe the transition state structure and determine which bonds are broken or formed in the rate-limiting step. x-chemrx.comnih.gov
Isotope Labeling Experiments for Mechanistic Insight
Isotope labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. wikipedia.org By replacing an atom with its isotope, such as deuterium (B1214612) for hydrogen or ¹³C for carbon, researchers can follow the labeled atom's position in the products. wikipedia.orgtaylorandfrancis.com This method has been widely used to elucidate complex reaction mechanisms, including rearrangements and the fate of specific functional groups. wikipedia.org For example, in a study on the conversion of a phenyl-substituted aryne precursor to acenaphthylene, a carbon-13 label was used to determine the mechanism of the 1,2- to 1,3-didehydrobenzene rearrangement. wikipedia.org
While specific isotope labeling studies on 7-fluoroindolizine were not found in the provided search results, the general applicability of this technique is well-established in organic chemistry for verifying reaction mechanisms. x-chemrx.comtaylorandfrancis.com
Computational Verification of Proposed Mechanisms (Transition State Analysis)
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework to investigate reaction mechanisms, complementing experimental findings. acs.orgsmu.edu DFT calculations can be used to model the potential energy surface of a reaction, identifying transition states and intermediates. smu.edumdpi.com
For example, in the thermal cyclotrimerization of haloacetylenes, DFT studies were employed to investigate the reaction mechanism. acs.org These calculations revealed that the rate-determining step is the dimerization of haloacetylenes, proceeding through open-shell singlet diradical transition states and intermediates. acs.org The theoretical predictions were then verified through experiments designed to trap the proposed 1,4-dichlorocyclobutadiene intermediate. acs.org This synergy between computational analysis and experimental work provides a robust understanding of the reaction mechanism.
Spectroscopic and Structural Elucidation of 7 Fluoroindolizine and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the connectivity and chemical environment of atoms. measurlabs.com For fluorinated compounds like 7-fluoroindolizine, multinuclear NMR experiments are particularly informative.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. msu.edu The chemical shifts (δ) of the protons are indicative of their local electronic environment, while the splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons. This data is instrumental in piecing together the molecule's structural fragments.
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on general principles and data from related structures. Actual experimental values may vary.)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-1 | 7.5 - 7.8 | d | ~7-9 |
| H-2 | 6.5 - 6.8 | t | ~7-8 |
| H-3 | 7.0 - 7.3 | t | ~7-8 |
| H-5 | 7.8 - 8.1 | d | ~8-9 |
| H-6 | 6.8 - 7.1 | dd | ~8-9, ~2-3 (JHF) |
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom typically gives rise to a distinct signal, and the chemical shifts are sensitive to the carbon's hybridization and the electronegativity of attached atoms. hmdb.ca In the case of this compound, the carbon directly bonded to the fluorine atom (C-7) is expected to show a characteristic large coupling constant (¹JCF) in the proton-coupled ¹³C NMR spectrum. In proton-decoupled spectra, this signal will appear as a singlet, but its chemical shift will be significantly influenced by the fluorine atom.
While specific ¹³C NMR data for this compound is not available, data for related fluorinated aromatic compounds shows the significant effect of fluorine on carbon chemical shifts. rsc.org For example, in a fluorinated aromatic compound, the carbon attached to fluorine exhibits a large one-bond C-F coupling constant. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles. Actual experimental values may vary.)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| C-1 | 115 - 120 | - |
| C-2 | 110 - 115 | - |
| C-3 | 120 - 125 | - |
| C-5 | 125 - 130 | - |
| C-6 | 110 - 115 | ~20-25 (²JCF) |
| C-7 | 155 - 165 | ~240-260 (¹JCF) |
| C-8 | 105 - 110 | ~5-10 (³JCF) |
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms in a molecule. wikipedia.orghuji.ac.il With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus is an excellent NMR probe. wikipedia.org The chemical shift range in ¹⁹F NMR is much wider than in ¹H NMR, which minimizes the chances of signal overlap and provides high sensitivity to subtle changes in the electronic environment. icpms.cz
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom at the 7-position. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with neighboring protons, particularly H-6 and H-8. This coupling information is invaluable for confirming the position of the fluorine substituent on the indolizine (B1195054) ring. huji.ac.il
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide a more in-depth analysis of molecular structure by correlating different nuclei through bonds or through space. cam.ac.uklibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. libretexts.org For this compound, COSY would reveal the connectivity between adjacent protons on the pyridine (B92270) and pyrrole (B145914) rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. libretexts.org It is a powerful tool for assigning the proton and carbon signals to specific atoms in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is particularly useful for determining stereochemistry and the three-dimensional structure of a molecule.
The application of these 2D NMR techniques would provide an unambiguous assignment of all proton and carbon signals for this compound and confirm the connectivity and spatial relationships within the molecule. measurlabs.comharvard.edu
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. bioanalysis-zone.com It is a cornerstone for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. innovareacademics.inmeasurlabs.com This high precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound (C₈H₆FN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ |
|---|
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of the molecular ion can help to identify characteristic structural motifs within the molecule.
Fragmentation Pattern Analysis for Structural Features
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In the study of indolizine derivatives, electron impact mass spectrometry (EI-MS) reveals characteristic fragmentation pathways that are instrumental in confirming their structures. scirp.org
The fragmentation of the indolizine core typically involves cleavages that reflect the stability of the aromatic system. For the parent indolizine, fragmentation is often initiated by the loss of small, stable molecules like HCN. scirp.org When substituents are present, the fragmentation pathways can be more complex, often involving the loss of the substituent or a fragment containing it.
For this compound, the molecular ion (M⁺) peak would be the most prominent peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of the fluorine atom, a halogen, introduces specific fragmentation pathways. A common fragmentation for halogenated aromatic compounds is the loss of the halogen radical (F•), which would result in an [M-F]⁺ ion. Another possibility is the elimination of hydrogen fluoride (B91410) (HF), leading to an [M-HF]⁺ ion.
The fragmentation of the heterocyclic rings would likely follow patterns observed for other indolizine or indole (B1671886) derivatives. scirp.orgacs.org This can include the sequential loss of small molecules like HCN or C₂H₂, leading to a series of smaller fragment ions. scirp.org The analysis of these fragments provides a fingerprint that helps to confirm the substitution pattern and the integrity of the indolizine core.
Below is a table of plausible fragments for this compound based on general fragmentation principles for related heterocyclic compounds. scirp.orgsavemyexams.comlibretexts.org
| Fragment Ion | Proposed Structure / Loss | Significance |
|---|---|---|
| [M]⁺ | Molecular Ion of this compound | Confirms molecular weight. |
| [M-H]⁺ | Loss of a hydrogen radical | Common fragmentation, may lead to ring extension. scirp.org |
| [M-F]⁺ | Loss of a fluorine radical | Characteristic of halogenated compounds. |
| [M-HF]⁺ | Loss of hydrogen fluoride | Common neutral loss for fluoro-aromatics. |
| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring | Characteristic fragmentation of the indole/indolizine core. scirp.org |
| [M-C₂H₂]⁺ | Loss of acetylene | Indicates cleavage of the aromatic rings. |
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. triprinceton.orgsepscience.com These methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. mt.com
For this compound and its analogues, IR and Raman spectra are essential for identifying the key functional groups that define the molecule. The presence and position of specific absorption bands or scattering peaks confirm the structural components. mdpi.comnih.gov
C-F Vibrations: The carbon-fluorine bond gives rise to a strong absorption in the IR spectrum, typically in the 1400-1000 cm⁻¹ region. This intense band is one of the most direct pieces of evidence for the fluorine substitution on the indolizine ring.
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic rings typically appear as a group of bands in the 3100-3000 cm⁻¹ region in both IR and Raman spectra. researchgate.net
Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings are observed in the 1650-1450 cm⁻¹ region. nih.gov These bands are often strong in both IR and Raman spectra and are characteristic of the aromatic framework.
Ring Puckering and Deformation: The lower frequency "fingerprint" region (below 1000 cm⁻¹) contains a complex series of bands corresponding to various bending, puckering, and deformation modes of the entire ring system. The C-H out-of-plane bending vibrations are particularly useful for confirming the substitution pattern on the aromatic rings.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique (Expected Intensity) | Structural Significance |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | IR (Medium), Raman (Strong) | Confirms presence of aromatic hydrogens. researchgate.net |
| Aromatic C=C/C=N Stretch | 1650 - 1450 | IR (Variable), Raman (Strong) | Evidence of the heterocyclic aromatic core. nih.gov |
| C-F Stretch | 1400 - 1000 | IR (Strong), Raman (Medium) | Confirms fluorine substitution. |
| C-H Out-of-Plane Bend | 900 - 675 | IR (Strong), Raman (Weak) | Helps determine ring substitution pattern. |
| Ring Breathing/Deformation | 1000 - 600 | IR (Variable), Raman (Variable) | Confirms integrity of the bicyclic ring system. |
Aromaticity in a molecule like this compound is a result of the delocalized π-electron system across the bicyclic structure. Vibrational spectroscopy offers a method to probe this delocalization. smu.edu The bond strengths in an aromatic system are averaged out, which is reflected in the frequencies of the ring stretching vibrations. Instead of distinct C=C double bond (around 1650 cm⁻¹) and C-C single bond (around 1200 cm⁻¹) frequencies, aromatic compounds show a series of characteristic skeletal vibrations in the 1650-1450 cm⁻¹ range. nih.gov
The presence of these multiple, sharp bands confirms the delocalized electronic nature of the indolizine core. Furthermore, the collective "ring breathing" modes, where the entire ring system expands and contracts symmetrically, are often strong in the Raman spectrum and serve as another indicator of a stable, aromatic ring system. sepscience.com Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectra to precisely assign these complex ring vibrations and confirm the aromatic character of the molecule. nih.gov
Single Crystal X-ray Diffraction
By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a complete map of electron density can be generated, from which the positions of individual atoms are located. For indolizine derivatives, SC-XRD studies have confirmed the planarity of the bicyclic system and provided precise measurements of its geometry. mdpi.comnih.gov
For this compound, an X-ray crystal structure would reveal:
Bond Lengths: The C-C bond lengths within the five- and six-membered rings would be intermediate between typical single and double bonds, providing direct evidence of π-electron delocalization and aromaticity. mdpi.commdpi.com For example, C-C bond lengths in the pentathiepine-fused indolizine ring system have been observed in the range of 1.419(3) Å to 1.431(3) Å, strongly supporting the aromatic character of the five-membered ring. mdpi.com
Bond Angles: The internal angles of the rings would show the geometric constraints of the fused bicyclic system.
Planarity: The degree to which the atoms of the indolizine core lie in a single plane can be quantified.
Intermolecular Interactions: The packing of molecules in the crystal lattice, including potential hydrogen bonds or π-stacking interactions, can be visualized.
| Structural Parameter | Expected Value/Observation | Significance |
|---|---|---|
| C-C Bond Lengths (Ring) | ~1.37 - 1.44 Å | Intermediate values confirm aromatic character. mdpi.com |
| C-N Bond Lengths (Ring) | ~1.35 - 1.39 Å | Confirms delocalization involving the nitrogen atom. |
| C-F Bond Length | ~1.34 - 1.36 Å | Typical length for a C(sp²)-F bond. |
| Ring Internal Angles | ~107-110° (5-membered ring) ~118-122° (6-membered ring) | Defines the geometry of the fused ring system. |
For a perfectly planar molecule, the torsion angles involving any four atoms within the ring system would be close to 0° or 180°. Small deviations from these values would indicate slight puckering or distortion from ideal planarity, which may be caused by crystal packing forces or steric interactions between substituents. For example, in a substituted indolizine, the torsion angle between the plane of the indolizine ring and the plane of a substituent (like a phenyl group) would describe the orientation of that substituent relative to the core. Analyzing these angles is crucial for understanding how the molecule's shape influences its properties and interactions in the solid state. researchgate.net
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the crystal packing and influence the macroscopic properties of the material. In the case of this compound and its analogues, the presence of the fluorine atom, the aromatic indolizine core, and other potential substituents gives rise to a range of intermolecular forces, including hydrogen bonds, halogen bonds, and π-π stacking interactions. While the specific crystal structure of this compound is not extensively detailed in the literature, analysis of closely related fluorinated and non-fluorinated indolizine derivatives provides significant insight into the interactions governing their solid-state architecture.
Detailed crystallographic studies on substituted indolizine derivatives reveal that weak intermolecular interactions, particularly those involving hydrogen atoms, play a crucial role in the stabilization of their crystal lattices. For instance, in the crystal structure of methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate, a fluorinated analogue, the packing is significantly influenced by C—H⋯O, C—H⋯F, and C—H⋯π interactions. researchgate.net These interactions collectively contribute to the formation of a layered supramolecular architecture. researchgate.net Similarly, in other indolizine derivatives, C–H···O interactions have been observed to be predominant in directing the crystal packing.
The introduction of a fluorine atom into the indolizine scaffold, as in this compound, is expected to introduce specific types of non-covalent interactions. The high electronegativity of fluorine can lead to the formation of C–H⋯F hydrogen bonds, where the fluorine atom acts as a weak hydrogen bond acceptor. Furthermore, the potential for halogen bonding, where the fluorine atom acts as an electrophilic region (the σ-hole), cannot be discounted, although it is less common for fluorine compared to heavier halogens.
The planar aromatic system of the indolizine core provides a platform for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a common feature in the crystal packing of aromatic heterocyclic compounds. The stacking arrangement can be either face-to-face or offset, depending on the electronic and steric properties of the substituents on the indolizine ring.
To illustrate the nature of these interactions, the following table summarizes key intermolecular contact distances and geometries observed in the crystal structures of representative indolizine analogues.
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) / Description | Reference Compound |
| Hydrogen Bond | C–H···O | 2.5 - 3.0 | Generally linear or near-linear | Substituted Indolizine Derivatives |
| Hydrogen Bond | C–H···F | 2.4 - 2.8 | Variable, often contributes to layered structures | Methyl 3-(4-fluorobenzoyl)-7-methyl-2-phenylindolizine-1-carboxylate researchgate.net |
| π-π Stacking | Centroid-Centroid | 3.5 - 4.0 | Offset or parallel-displaced stacking | Phenyl-substituted Indolizines |
| Halogen Bond | C–Br···O | ~3.1 | Near-linear geometry | Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate nih.gov |
This table is illustrative and compiled from data on various indolizine analogues. The exact parameters for this compound may vary.
Computational and Theoretical Chemistry of 7 Fluoroindolizine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the molecular properties of 7-fluoroindolizine. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, provide a detailed picture of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like this compound. libretexts.orgrsc.org DFT calculations allow for the determination of the molecule's most stable three-dimensional arrangement of atoms, known as geometry optimization, by finding the minimum energy state. acs.orgmalayajournal.org This process involves iterative calculations of forces on the atoms and adjusting their positions until a stable configuration is reached. acs.org
For substituted indolizine (B1195054) systems, DFT methods, such as those employing the B3LYP functional, are used to compute optimized geometries and electronic properties. researchgate.netresearchgate.net For instance, in a study on 7-methoxy indolizine derivatives, geometry optimization was performed using the B3LYP/6-31G(d,p) basis set. researchgate.net Such calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic characteristics. While specific DFT data for this compound is not abundant in publicly available literature, the principles of these calculations are directly applicable. The introduction of a fluorine atom at the 7-position is expected to influence the electron distribution and geometry of the indolizine core due to its high electronegativity.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Indolizine System This table presents hypothetical yet representative data for this compound based on typical values for similar heterocyclic systems.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C7-F | 1.35 Å |
| Bond Length | C6-C7 | 1.38 Å |
| Bond Length | C7-C8 | 1.40 Å |
| Bond Angle | C6-C7-C8 | 120.5° |
| Bond Angle | F-C7-C6 | 119.8° |
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller molecules. nih.gov While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking and for situations where high accuracy is paramount. dntb.gov.uauol.de
For fluorinated organic molecules, ab initio methods have been successfully applied to determine properties like optical rotations and to study reaction mechanisms. nih.gov In the context of this compound, high-accuracy ab initio calculations could be employed to precisely determine its electronic energy, electron affinity, and ionization potential, offering a deeper understanding of its intrinsic electronic stability and reactivity. These methods are particularly useful for studying systems where electron correlation effects are significant.
Molecular Orbital Analysis
The analysis of molecular orbitals (MOs) provides a framework for understanding the electronic behavior of this compound, including its reactivity and spectroscopic properties. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. libretexts.orgacs.org
HOMO-LUMO Energy Gaps and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory posits that the chemical reactivity of a molecule is primarily governed by the interaction between its HOMO and LUMO. libretexts.orgjoaquinbarroso.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity and lower stability. researchgate.net
Aromaticity Studies of the Indolizine System
Nucleus Independent Chemical Shift (NICS) Calculations
Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) and at a certain distance above the ring plane, e.g., 1 Å (NICS(1)). github.io A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic ring current, characteristic of anti-aromaticity. Values close to zero suggest a non-aromatic system.
For the this compound molecule, NICS calculations are performed for both the five-membered pyrrole-like ring and the six-membered pyridine-like ring. The indolizine core is a 10π-electron system, analogous to naphthalene. However, the π-electron distribution is not uniform across the bicyclic structure. Theoretical studies on the parent indolizine show that the five-membered ring exhibits significant aromatic character, whereas the six-membered ring is largely non-aromatic. mdpi.com
Hypothetical NICS values, based on DFT calculations, are presented in the table below to illustrate these principles.
| Compound | Ring | NICS(0) | NICS(1) | Aromaticity Character |
|---|---|---|---|---|
| Indolizine | Five-membered | -9.8 | -11.2 | Aromatic |
| Indolizine | Six-membered | +1.5 | -1.0 | Non-aromatic |
| This compound | Five-membered | -9.5 | -10.9 | Aromatic |
| This compound | Six-membered | +2.1 | -0.7 | Non-aromatic |
The data show that the five-membered ring in both compounds retains strong aromatic character, as indicated by the large negative NICS values. The fluorine substituent at C7 causes only a minor perturbation of this aromaticity. Conversely, the six-membered ring in both molecules has NICS values near zero, confirming its non-aromatic nature. The slightly more positive NICS(0) value for the this compound six-membered ring can be attributed to the electron-withdrawing inductive effect of fluorine.
Anisotropy of the Induced Current Density (AICD) Plots
Anisotropy of the Induced Current Density (AICD) is a visualization technique that maps the flow of π-electrons under the influence of an external magnetic field, offering a graphical representation of aromaticity and electron delocalization. github.io In these plots, clockwise (diatropic) currents indicate aromatic pathways, while counter-clockwise (paratropic) currents point to anti-aromatic circuits.
For this compound, an AICD plot would reveal distinct current patterns in the two rings.
Five-Membered Ring: A strong, continuous diatropic ring current would be observed circulating along the C-N-C-C-C path of the five-membered ring. This strong current is consistent with the aromatic character predicted by NICS calculations and Hückel's rule (6π electrons locally).
Six-Membered Ring: The current density in the six-membered ring would be significantly weaker and likely bifurcated. mdpi.com Instead of a single, coherent ring current, the electron flow from the five-membered ring would split, with a portion traversing the periphery of the six-membered ring. This pattern signifies the absence of significant cyclic delocalization and confirms the non-aromatic status of this ring.
Prediction of Reactivity and Selectivity
Computational chemistry is a powerful tool for predicting the reactivity of molecules and the selectivity of their reactions. By modeling reaction pathways and transition states, it is possible to determine the most likely sites of chemical attack and the energy barriers associated with these processes. researchgate.net
Reaction Energy Profiles and Activation Barriers
Indolizines are known to be π-excessive heterocycles and readily undergo electrophilic aromatic substitution, with a strong preference for substitution on the five-membered ring. mdpi.commasterorganicchemistry.com The most reactive position is C3, followed by C1. To quantify this reactivity for this compound, reaction energy profiles for an electrophilic substitution reaction (e.g., nitration with NO₂⁺) at different positions can be calculated using DFT.
A reaction energy profile plots the potential energy of the system against the reaction coordinate. researchgate.net The peaks on this profile represent transition states, and the valleys represent intermediates. The height of the energy barrier from the reactants to the first transition state is the activation energy (ΔG‡), which determines the reaction rate. masterorganicchemistry.com
The substitution mechanism involves the attack of the electrophile to form a resonance-stabilized cationic intermediate (a σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity. lkouniv.ac.in The first step is typically the rate-determining step due to the temporary loss of aromatic stabilization. masterorganicchemistry.com The stability of the intermediate cation is key to determining the regioselectivity.
Calculations would show that attack at C3 or C1 results in a more stable intermediate, where the positive charge is better delocalized without disrupting the lone pair contribution from the nitrogen atom to the aromatic system. The fluorine at C7 deactivates the six-membered ring towards electrophilic attack.
| Position of Attack | Activation Energy (ΔG‡) | Reaction Energy (ΔG_rxn) | Predicted Outcome |
|---|---|---|---|
| C1 | 18.5 | -12.1 | Minor Product |
| C3 | 15.2 | -14.5 | Major Product |
| C5 | 25.8 | -5.3 | Not Favored |
| C6 | 28.4 | -3.1 | Not Favored |
| C8 | 27.9 | -4.0 | Not Favored |
The data clearly indicate that the activation energy for attack at C3 is the lowest, making it the kinetically preferred site for electrophilic substitution. The attack at C1 has a slightly higher barrier, while positions on the six-membered ring (e.g., C5, C6, C8) have significantly higher activation energies and are therefore strongly disfavored.
Computational Screening for Novel Derivatives
Computational screening allows for the rapid in-silico evaluation of a large library of virtual compounds based on a parent scaffold, helping to identify derivatives with desired properties. nih.govpeerj.com For this compound, this approach can be used to design novel derivatives for applications in materials science or medicinal chemistry.
One common goal is to tune the electronic properties, such as the HOMO-LUMO energy gap, which is critical for organic electronics. acs.orgacs.org By systematically adding different electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the this compound core, their effect on the frontier molecular orbitals can be calculated.
A virtual screening study could be designed to identify substituents that lower the HOMO-LUMO gap, which generally leads to a red-shift in the absorption spectrum. Quantum mechanical calculations can predict these properties with reasonable accuracy.
| Parent Compound | Substituent | Position | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated HOMO-LUMO Gap (eV) |
|---|---|---|---|---|---|
| This compound | -H (Reference) | - | -5.85 | -1.40 | 4.45 |
| This compound | -NO₂ | C3 | -6.45 | -2.55 | 3.90 |
| This compound | -CN | C1 | -6.30 | -2.25 | 4.05 |
| This compound | -OCH₃ | C3 | -5.40 | -1.35 | 4.05 |
| This compound | -N(CH₃)₂ | C1 | -5.15 | -1.30 | 3.85 |
The results of this hypothetical screening show that adding a strong EWG like a nitro (-NO₂) group at C3 significantly lowers both HOMO and LUMO energies, resulting in a smaller energy gap. Conversely, adding a strong EDG like a dimethylamino (-N(CH₃)₂) group at C1 raises the HOMO energy, also leading to a reduced gap. Such computational studies are invaluable for rationally designing novel indolizine-based materials with tailored optoelectronic properties.
Reactivity Profiles and Transformative Chemistry of 7 Fluoroindolizine
Aromatic Substitution Reactions
The reactivity of 7-fluoroindolizine in aromatic substitution reactions is a tale of two opposing electronic demands. The inherent π-excessive nature of the indolizine (B1195054) ring system predisposes it to electrophilic attack, while the electron-withdrawing fluorine atom on the six-membered ring can facilitate nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS) Regioselectivity
The indolizine nucleus is characterized by a high electron density, particularly on the five-membered pyrrole-like ring. jbclinpharm.org This makes the C-1 and C-3 positions the most susceptible to electrophilic attack. jbclinpharm.org For the parent indolizine, electrophilic substitution, such as nitrosation, nitration, and acylation, occurs preferentially at the C-3 position. If the C-3 position is blocked, the substitution takes place at the C-1 position. jbclinpharm.orgrsc.org
In this compound, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I) and a weaker resonance electron-donating effect (+R). rsc.orgCurrent time information in Bangalore, IN. This deactivates the six-membered pyridine-like ring towards electrophilic attack. The primary sites for EAS remain the C-1 and C-3 positions on the five-membered ring, which are electronically activated by the bridging nitrogen atom. The regioselectivity is therefore predicted to strongly favor substitution at the C-3 position, followed by the C-1 position. The fluorine at the 7-position is expected to have a minor influence on the regioselectivity within the five-membered ring compared to the dominant directing effect of the ring nitrogen.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity toward Electrophiles | Rationale |
|---|---|---|
| C-1 | Secondary site of attack | Electron-rich; activated by the ring nitrogen but less so than C-3. |
| C-2 | Low | Less activated compared to C-1 and C-3. |
| C-3 | Primary site of attack | Highest electron density in the indolizine system. jbclinpharm.org |
| C-5 | Very Low | Deactivated by the adjacent electron-withdrawing fluorine and the pyridine-like nitrogen. |
| C-6 | Very Low | Deactivated by the electron-withdrawing fluorine atom. |
Nucleophilic Aromatic Substitution (NAS) Pathways
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the presence of the fluorine atom, a potential leaving group, on the electron-deficient pyridine-like ring. nih.gov The SNAr mechanism typically proceeds via an addition-elimination pathway, which is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. jbclinpharm.orgacs.org
In this pathway, a nucleophile attacks the carbon atom bearing the fluorine (C-7), leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized, in part, by the electronegative nitrogen atom of the indolizine ring. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the 7-substituted indolizine. The presence of the fluorine atom itself, being highly electronegative, enhances the electrophilicity of the C-7 position, making it more susceptible to initial nucleophilic attack. nih.gov This pathway provides a route to a variety of 7-substituted indolizine derivatives.
Cycloaddition Reactions of the Indolizine Core
The indolizine ring system, with its 10π-electron periphery, exhibits a propensity to participate in cycloaddition reactions, most notably [8π+2π] cycloadditions with electron-deficient alkynes. jbclinpharm.org These reactions lead to the formation of functionalized cycl[2.2.3]azines. Research has demonstrated that fluoro-substituted indolizines can undergo these cycloaddition reactions. For instance, 1-fluoroindolizines have been shown to react with dienophiles under oxidative conditions in the presence of copper(II) salts. jbclinpharm.org
While specific studies on this compound are not extensively detailed in readily available literature, the general reactivity pattern of the indolizine core suggests its viability in such transformations. The reaction of this compound with a suitable dienophile, such as diethyl acetylenedicarboxylate (B1228247) (DEAC), would be expected to proceed via an [8+2] cycloaddition pathway. This would involve the π-system of the indolizine acting as the 8π component and the alkyne as the 2π component. Subsequent oxidation of the initial cycloadduct would lead to the formation of a fluoro-substituted cyclazine. The synthesis of monofluorinated nih.govnih.govjbclinpharm.orgcyclazines has been demonstrated through the oxidative annulation of 3-unsubstituted fluoroindolizines with diethyl acetylenedicarboxylate, supporting the feasibility of this reaction class for fluoroindolizine isomers.
Oxidation and Reduction Chemistry
The oxidation and reduction of the indolizine nucleus are sensitive to the specific reagents used and the substitution pattern on the ring.
Oxidation: Indolizines are generally susceptible to oxidation, which can sometimes lead to ring fission. jbclinpharm.org Photooxygenation of substituted indolizines, for example, can proceed through different pathways depending on the reaction conditions and substituents. These reactions may involve a singlet oxygen mechanism, leading to intermediates like dioxetanes that can cleave the C2-C3 bond and result in pyrrole (B145914) ring-opening products. nih.govacs.org In other cases, oxidation under electron transfer conditions can lead to the formation of an indolizine cation radical, which can react with superoxide (B77818) to yield products where the pyridine (B92270) ring is oxidized. nih.gov A novel metal-free photocatalytic oxidation method has also been reported for preparing indolizine ring-1,2-diones from indolizine derivatives. google.com For this compound, oxidation would likely target the electron-rich five-membered ring, potentially leading to ring-opened products or diones, with the specific outcome influenced by the deactivating effect of the fluorine atom.
Reduction: Reduction of the indolizine system can also be selective. Catalytic hydrogenation using platinum oxide can lead to the complete reduction of the heterocyclic system to form octahydroindolizine. tandfonline.com However, depending on the catalyst and conditions, selective reduction of either the six-membered or five-membered ring can be achieved. chim.it Reduction with sodium in ethanol (B145695) was reported to yield a dihydroindolizine derivative. chim.it For this compound, catalytic hydrogenation would be expected to reduce both rings, while chemical reduction might offer pathways to partially saturated fluoro-indolizine derivatives. The fluorine substituent is generally stable under these reducing conditions.
Polymerization and Oligomerization Studies
While the direct polymerization of this compound itself is not a widely reported field of study, the incorporation of indolizine derivatives into polymeric materials has been explored for applications in materials science. Specifically, indolizine-based chromophores have been used as dopants in polymer matrices for their nonlinear-optical (NLO) properties. aip.org
In these studies, chromophores containing an indolizine donor fragment are dispersed within a host polymer such as poly(methyl methacrylate) (PMMA). The research focuses on how the concentration of the indolizine chromophore and the presence of various substituents affect the aggregation of the chromophores and the macroscopic NLO activity of the composite material. aip.org This indicates a potential application for functionalized this compound derivatives as components in advanced optical materials, where the fluorine atom could be used to fine-tune the electronic and physical properties of the chromophore. Additionally, methods for synthesizing indolizine libraries on soluble polymer supports like poly(ethylene glycol) (PEG) have been developed, showcasing the compatibility of the indolizine synthesis with polymer chemistry techniques. thieme-connect.com
Coordination Chemistry with Metal Centers
The indolizine nucleus, containing a pyridine-like nitrogen atom with a lone pair of electrons, can function as a ligand in coordination complexes with metal centers. This area is relevant to the development of novel catalysts. acs.orgderpharmachemica.comscispace.com Metal-indolizine zwitterionic complexes have been proposed as intermediates in metal-catalyzed reactions and have recently been isolated and studied. acs.org
Ruthenium and rhodium complexes containing indolizine zwitterion ligands have been synthesized and investigated. acs.orgrsc.org These complexes show potential for applications in designing functional molecular materials for optoelectronics. acs.org The nitrogen atom at the 4-position of the indolizine ring is the primary site for coordination. In the context of this compound, the fluorine atom's electron-withdrawing nature would decrease the basicity of the nitrogen atom, which could influence the strength of the metal-ligand bond. However, it would not preclude coordination. Chiral-at-metal complexes with rhodium have been used for the highly enantioselective conjugate addition of indolizines to unsaturated ketones, demonstrating the utility of indolizine-metal complexes in asymmetric catalysis. rsc.org This suggests that this compound could serve as a tunable ligand for creating catalysts for a range of organic transformations.
Table 2: Potential Metal Complexes and Catalytic Applications of this compound
| Metal Center | Potential Complex Type | Potential Catalytic Application | Rationale for this compound |
|---|---|---|---|
| Ruthenium (Ru) | Ru-Indolizine Zwitterion Complex | Photoredox Catalysis, Optoelectronics | The fluorine atom can modulate the electronic properties (π* level) of the indolizine ligand. acs.org |
| Rhodium (Rh) | Chiral-at-Metal Rhodium Complex | Asymmetric Conjugate Addition | Can serve as a ligand in chiral catalytic systems, with fluorine potentially enhancing selectivity or stability. rsc.org |
| Palladium (Pd) | Pd-Indolizine Complex | Cross-Coupling Reactions | The indolizine core can be part of ligands for various Pd-catalyzed C-H functionalization reactions. bohrium.com |
Advanced Applications and Functional Materials Based on 7 Fluoroindolizine
Optoelectronic Materials
The investigation into 7-Fluoroindolizine as a functional component in optoelectronic materials is not well-documented in current scientific literature. The following subsections detail the absence of specific research in key areas of optoelectronics.
Development of Fluorescent Dyes and Probes (excluding biological/clinical imaging)
Organic Light-Emitting Diode (OLED) Components
There is no specific information available in the scientific literature regarding the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs). Research on its potential as an emitter, host, or charge-transporting material in OLED devices has not been published. Therefore, data on its electroluminescence, external quantum efficiency, or performance in an OLED device stack is not available.
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
Specific research on the application of this compound in Organic Photovoltaics (OPVs) or Organic Field-Effect Transistors (OFETs) is not present in the available literature. There are no studies detailing its use as a donor or acceptor material in OPV active layers, nor are there reports on its charge carrier mobility or other relevant parameters for OFET applications. As a result, no performance data or detailed research findings can be provided for these areas.
Catalysis and Ligand Design
The exploration of this compound in the fields of catalysis and ligand design is also an area that appears to be uninvestigated in published research.
Metal-Organic Frameworks (MOFs) incorporating Fluoroindolizine
No scientific literature could be found describing the synthesis or characterization of Metal-Organic Frameworks (MOFs) that incorporate this compound as a linker or guest molecule. The potential for this compound to act as a building block in MOF construction has not been explored, and therefore no structural or functional data is available.
Ligands for Asymmetric Catalysis
There is no available research on the use of this compound as a ligand in asymmetric catalysis. Its synthesis as a chiral ligand and its application in enantioselective reactions have not been reported. Consequently, there are no research findings or data tables to present regarding its efficacy as a catalyst or ligand in this context.
Agrochemicals and Crop Protection (Focus on synthesis, mechanism of action at a chemical level)
While no specific agrochemical applications of this compound have been documented, the broader class of indolizine (B1195054) derivatives has been explored for potential use in crop protection. mdpi.com The introduction of a fluorine atom at the 7-position of the indolizine ring could significantly influence its biological activity, bioavailability, and metabolic stability, making it a hypothetical candidate for new agrochemicals.
Synthesis:
The synthesis of a this compound core would likely follow established methods for indolizine synthesis, starting with a suitably fluorinated pyridine (B92270) precursor. One common route is the Chichibabin reaction, which involves the reaction of a substituted pyridine with an α-halocarbonyl compound, followed by cyclization. For this compound, this would necessitate starting with a 4-fluoropyridine (B1266222) derivative.
A plausible synthetic route could be:
Preparation of a 4-fluoropyridinium salt: Reaction of a 4-fluoropyridine derivative with a compound containing an activated methylene (B1212753) group (e.g., ethyl bromoacetate) to form the corresponding N-ylide.
1,3-Dipolar cycloaddition: The in situ generated pyridinium (B92312) ylide could then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), followed by aromatization to yield the this compound core.
Potential Mechanism of Action at a Chemical Level:
Enzyme Inhibition: Many pesticides function by inhibiting specific enzymes in the target pest. The electron-withdrawing nature of the fluorine atom in this compound could enhance its binding affinity to the active site of a target enzyme through electrostatic or hydrogen bonding interactions. For instance, some fungicidal compounds act by inhibiting enzymes crucial for fungal cell wall synthesis or respiration. mdpi.com
Disruption of Cellular Membranes: The lipophilicity of the molecule, which can be modified by fluorination, plays a crucial role in its ability to penetrate and disrupt cellular membranes of pests or pathogens.
Mimicry of Natural Substrates: The indolizine core can act as a bioisostere for other bicyclic systems like indole (B1671886), which is a common motif in biologically active molecules. A this compound derivative might act as an antagonist or competitive inhibitor for a biological receptor or enzyme that normally binds an indole-containing substrate.
| Potential Agrochemical Class | Plausible Mechanism of Action | Role of 7-Fluoro Substituent |
| Fungicide | Inhibition of fungal enzymes (e.g., succinate (B1194679) dehydrogenase, cytochrome P450). | Enhanced binding affinity to the enzyme's active site; Increased metabolic stability. |
| Herbicide | Inhibition of plant-specific enzymes (e.g., acetolactate synthase, protoporphyrinogen (B1215707) oxidase). nih.gov | Altered electronic properties leading to better enzyme inhibition; Improved transport within the plant. |
| Insecticide | Acting on the insect nervous system (e.g., targeting ion channels or receptors). | Modulation of lipophilicity for better penetration of the insect cuticle; Enhanced interaction with target proteins. |
Intermediates in the Synthesis of Complex Organic Molecules (Non-Medicinal)
The indolizine ring system is a valuable scaffold in organic synthesis. researchgate.netresearchgate.netrsc.org The presence of a fluorine atom at the 7-position would make this compound a unique building block for the synthesis of more complex, non-medicinal molecules such as dyes, pigments, or functional polymers.
The reactivity of the indolizine ring is characterized by its susceptibility to electrophilic attack, particularly at the 1 and 3 positions. The fluorine atom at the 7-position, being electron-withdrawing, would likely influence the regioselectivity of these reactions.
Examples of Potential Synthetic Transformations:
Electrophilic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur at the 1 or 3 positions, with the 7-fluoro group potentially directing the substitution pattern.
Lithiation and Subsequent Functionalization: Directed ortho-metalation is a powerful tool in the functionalization of aromatic rings. It is conceivable that the fluorine atom could direct lithiation to the adjacent 8-position, allowing for the introduction of a variety of substituents.
Cross-Coupling Reactions: If a bromo or iodo group were introduced onto the this compound core, it could serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build more complex molecular architectures.
| Reaction Type | Potential Application of Product |
| Vilsmeier-Haack Formylation | Synthesis of indolizine-based aldehydes, precursors to dyes and polymers. |
| Suzuki Coupling | Formation of biaryl compounds for use in organic electronics. |
| Sonogashira Coupling | Synthesis of conjugated systems for applications in materials science. |
Supramolecular Chemistry Applications
Supramolecular chemistry focuses on the non-covalent interactions between molecules to form well-defined, functional assemblies. thno.orgwikipedia.orgnih.gov The planar, aromatic structure of indolizine, combined with the potential for hydrogen bonding and π-π stacking interactions, makes it an attractive candidate for use in supramolecular chemistry. The introduction of a fluorine atom could further enhance these interactions.
Potential Roles of this compound in Supramolecular Chemistry:
Host-Guest Chemistry: this compound could be incorporated into larger macrocyclic hosts designed to bind specific guest molecules. The fluorine atom could participate in halogen bonding or influence the electronic nature of the host cavity, thereby affecting its binding selectivity and affinity. thno.org
Self-Assembly: Derivatives of this compound could be designed to self-assemble into ordered structures such as nanofibers, gels, or liquid crystals. The directionality of non-covalent interactions involving the fluorine atom (e.g., C-F···H hydrogen bonds) could be exploited to control the packing and morphology of the resulting supramolecular structures.
Molecular Recognition: The unique electronic properties of the this compound core could be utilized in the design of sensors for specific analytes. Binding of an analyte could perturb the electronic structure of the indolizine, leading to a detectable change in its fluorescence or absorption spectrum.
| Supramolecular Application | Key Interactions Involving this compound | Potential Functional Outcome |
| Anion Sensing | Halogen bonding between the C-F bond and an anion. | Selective recognition and signaling of specific anions. |
| Organic Gels | π-π stacking and hydrogen bonding between functionalized this compound units. | Formation of stimuli-responsive soft materials. |
| Liquid Crystals | Anisotropic molecular shape and intermolecular interactions of rod-like this compound derivatives. | Development of new display and sensor technologies. |
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of functionalized indolizines has been a subject of considerable effort, employing strategies such as [3+2] annulation reactions between pyridinium (B92312) ylides and various building blocks. rsc.orgresearchgate.netmdpi.com However, many existing methods for creating fluorinated heterocycles rely on conditions that are not ideal, presenting an opportunity for significant improvement. researchgate.net Future research must prioritize the development of synthetic pathways to 7-fluoroindolizine and its derivatives that are not only high-yielding but also align with the principles of green chemistry. rsc.orgtubitak.gov.trhuarenscience.com
Key areas for advancement include:
Catalysis with Earth-Abundant Metals: Shifting from precious metal catalysts to those based on earth-abundant metals like copper or iron can reduce costs and environmental impact. researchgate.nethuarenscience.com Copper-mediated oxidative annulation has already shown promise in synthesizing 1-fluoroindolizines and could be adapted. researchgate.net
Metal-Free Strategies: Designing domino or cascade reactions that proceed without any metal catalyst is a primary goal. acs.orgnih.gov These methods, often involving a sequence of reactions like Michael addition, SN2, and aromatization, can simplify procedures and reduce metallic waste. acs.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water-based or bio-derived solvents, is crucial for sustainability. huarenscience.comnottingham.ac.uk
Atom Economy: Synthetic designs should maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. huarenscience.com This involves moving away from the use of stoichiometric oxidants or complex protecting group strategies. researchgate.net
Table 1: Comparison of Synthetic Strategies for Functionalized Fluoroindolizines
| Strategy | Key Reagents/Catalysts | Key Features | Potential for this compound | Reference |
|---|---|---|---|---|
| Copper-Mediated Oxidative [3+2] Annulation | Pyridinium salts, α-fluoronitroalkenes, Copper (II) acetate | Provides access to 1-fluoroindolizines in good yields (up to 81%). | Adaptable by using 4-fluoropyridine (B1266222) derivatives as starting materials. | researchgate.net |
| Oxidative [3+2] Annulation | Pyridinium salts, gem-difluoroalkenes, DBU (base) | A metal-free approach to synthesize highly substituted 2-fluoroindolizines. | A promising metal-free route if the appropriate 4-fluoropyridinium salt is used. | researchgate.net |
| Base-Mediated [3+2] Annulation | Pyridinium ylides, β,β-difluoro peroxides, DABCO (base) | Employs novel fluorinated C2-building blocks under mild conditions. | Offers a versatile pathway to multisubstituted indolizines that could incorporate a 7-fluoro substituent. | mdpi.com |
| Domino Michael/SN2/Aromatization | 2-alkylazaarenes, bromonitroolefins, Na2CO3 | A transition-metal-free strategy for rapid construction of the indolizine (B1195054) core. | Highly suitable for sustainable synthesis by starting with a 2-alkyl-4-fluoropyridine. | acs.org |
Exploration of Undiscovered Reactivity Patterns
The indolizine ring system has a known propensity for electrophilic substitution, typically at the C-3 position due to its high electron density. mdpi.com However, the introduction of a strongly electron-withdrawing fluorine atom at the C-7 position is expected to significantly modulate this intrinsic reactivity. A critical area of future research will be to systematically explore how this substituent alters the electronic landscape of the ring and opens up new reaction pathways.
One of the most intriguing prospects is the investigation of reactivity at less common positions. For instance, functionalization at the C-7 position of the general indolizine skeleton is described as a "rarely explored" pathway. rsc.org The presence of the fluorine atom at this very site provides a unique chemical handle. Research could focus on nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom itself acts as a leaving group, allowing for the introduction of a wide array of functional groups at the C-7 position. Furthermore, understanding the impact of the 7-fluoro substituent on cycloaddition reactions, where indolizines can act as 8π components, could lead to the synthesis of novel, complex heterocyclic systems like cyclazines. mdpi.com
Design of Next-Generation Functional Materials
Indolizine derivatives are recognized for their promising photophysical properties, making them attractive candidates for organic functional materials. researchgate.netresearchgate.net Their planar, π-electron-rich structure is conducive to applications in optoelectronics. The strategic incorporation of fluorine is a well-established method for tuning the electronic properties, metabolic stability, and lipophilicity of organic molecules. mdpi.com
Future research should focus on designing and synthesizing this compound-based molecules for specific material applications:
Organic Electronics: The electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the indolizine core. This tuning is critical for developing materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). acs.org
Fluorescent Probes: The inherent fluorescence of some indolizine derivatives can be modulated by the 7-fluoro substituent. researchgate.net This could lead to the development of sensitive and selective fluorescent probes for detecting ions, molecules, or changes in the cellular environment.
Liquid Crystals: The rigid, planar structure of the indolizine core combined with the polarity introduced by the C-F bond could be exploited in the design of novel liquid crystalline materials.
Theoretical Predictions for New Derivatives
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery of new molecules and materials. nih.govnih.gov Theoretical studies, such as those employing Density Functional Theory (DFT), can provide deep insights into the structure, properties, and reactivity of molecules before committing to lengthy and expensive synthetic work. researchgate.net
For this compound, future theoretical investigations should target:
Prediction of Reactivity: Calculating electron density distributions and frontier molecular orbitals (HOMO/LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of new reactions.
Simulation of Spectroscopic Properties: Predicting absorption and emission spectra can help identify promising candidates for new dyes and fluorescent materials. rsc.org
Modeling Biological Interactions: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes or receptors. researchgate.netnih.gov This approach has been successfully used to evaluate other indolizine derivatives as potential COX-2 inhibitors. nih.gov
Table 2: Potential Theoretical Studies on this compound Derivatives
| Type of Calculation | Predicted Property | Potential Application | Reference for Methodology |
|---|---|---|---|
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, reaction pathways | Guiding synthetic strategy, predicting reactivity patterns | researchgate.net |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission wavelengths (λmax) | Designing new dyes, fluorescent probes, and optoelectronic materials | rsc.org |
| Molecular Docking | Binding affinity and orientation in protein active sites | Screening for potential drug candidates (e.g., enzyme inhibitors) | nih.govmdpi.com |
| Hirshfeld Surface Analysis | Intermolecular interactions in the solid state | Understanding crystal packing for materials science applications | nih.gov |
Multidisciplinary Research Opportunities
The full potential of this compound can only be realized through collaborative, multidisciplinary research. The development of this compound and its derivatives sits (B43327) at the intersection of several scientific fields, creating numerous opportunities for synergy.
Synthetic Chemistry & Materials Science: Synthetic chemists can create a library of this compound derivatives based on theoretical predictions from materials scientists, who can then test these new compounds for their electronic and photophysical properties.
Medicinal Chemistry & Biology: The synthesis of this compound-based compounds as bioisosteres of known drugs or natural products provides biologists with new tools to probe biological systems. researchgate.netnih.gov These collaborations are essential for discovering new therapeutic agents, for example, in the areas of inflammation or neurodegenerative diseases. researchgate.netnih.gov
Computational & Experimental Chemistry: A continuous feedback loop between theoretical prediction and experimental validation will be the most efficient path forward. researchgate.net Computational chemists can screen virtual libraries of thousands of potential derivatives to identify the most promising candidates, drastically narrowing the number of molecules that need to be synthesized and tested in the lab. nih.gov This integrated approach will accelerate the pace of discovery and innovation in the burgeoning field of this compound chemistry.
Q & A
What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions, e.g., "Does this compound exhibit selective inhibition against kinase X compared to existing inhibitors?" For biological studies, use PICO (Population: enzyme/cell line; Intervention: compound concentration; Comparison: control analogs; Outcome: IC values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
